molecular formula C21H26N2O3 B1243487 Stemmadenine

Stemmadenine

Cat. No. B1243487
M. Wt: 354.4 g/mol
InChI Key: MBXJCHZRHROMQA-YVDMJPQFSA-N
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Description

15beta-stemmadenine is a monoterpenoid indole alkaloid with forumula C21H26N2O3, isolated from the fruits of Tabernaemontana heyneana. It has a role as a plant metabolite. It is a methyl ester, a monoterpenoid indole alkaloid, an organic heterotetracyclic compound and a primary alcohol.

Scientific Research Applications

Alkaloid Production in Cell Cultures

  • Study Focus: Investigation of stemmadenine in Catharanthus roseus cell suspension culture.
  • Findings: Feeding stemmadenine to the culture resulted in the accumulation of catharanthine, tabersonine, and condylocarpine, supporting the role of stemmadenine as an intermediate in alkaloid biosynthesis (El-Sayed et al., 2004).

Bioactivity and Biosynthesis

  • Study Focus: Comprehensive review of stemmadenine alkaloids, including stemmadenine and vallesamine.
  • Findings: Explored diverse biological activities, biosynthetic pathways, and synthetic strategies for accessing stemmadenine scaffolds (Fan et al., 2023).

Antiparasitic Applications

  • Study Focus: Total synthesis of 5-nor stemmadenine alkaloids with antimalarial activity.
  • Findings: Synthetic 16-hydroxy-16,22-dihydroapparicine exhibited weak activity against chloroquine-resistant Plasmodium falciparum (Noguchi et al., 2016).

Discovery of New Stereoisomers

  • Study Focus: Identification of a new stereoisomer of stemmadenine alkaloid.
  • Findings: Isolated and analyzed 15‐β‐stemmadenine from Tabernaemontana heyneana, enhancing the understanding of stemmadenine structural variants (Grover et al., 2002).

Anti-proliferative Activity in Cancer Research

  • Study Focus: Investigating the anticancer effects of stemmadenine derivatives.
  • Findings: Stemmadenine-N-methyl showed significant anticancer effects against various cancer cell lines and hindered cell migration (Abdul-hameed et al., 2019).

Role in Alkaloid Biosynthesis for Cancer Treatment

  • Study Focus: Understanding the biosynthetic pathway of alkaloids for cancer treatment in Madagascar periwinkle.
  • Findings: Revealed the conversion of stemmadenine acetate into other alkaloids leading to anticancer compounds, highlighting its role in biosynthesis (Peplow, 2018).

Synthesis of Non-opioid Analgesics

  • Study Focus: Development of conolidine, a non-opioid analgesic derived from stemmadenine.
  • Findings: Achieved the synthesis of conolidine, demonstrating its efficacy as a non-opioid analgesic in models of tonic and persistent pain (Tarselli et al., 2011).

Biosynthesis in Anticancer Drug Production

  • Study Focus: Identification of enzymes in the biosynthesis of vinblastine, an anticancer drug.
  • Findings: Discovered enzymes necessary for the transformation of stemmadenine into critical intermediates for vinblastine production, enhancing our understanding of plant alkaloid synthesis (Caputi et al., 2018).

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1R,2S,16E)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1

InChI Key

MBXJCHZRHROMQA-YVDMJPQFSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

synonyms

stemmadenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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